Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with methoxy-phenyl groups at positions 4 and 7, a methyl group at position 2, and a benzyl ester at position 3. Hexahydroquinoline derivatives are notable for their diverse pharmacological activities, including calcium channel modulation, antibacterial, and antioxidant effects .
Properties
IUPAC Name |
benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33NO6/c1-20-30(33(36)40-19-21-8-6-5-7-9-21)31(26-15-14-25(38-3)18-29(26)39-4)32-27(34-20)16-23(17-28(32)35)22-10-12-24(37-2)13-11-22/h5-15,18,23,31,34H,16-17,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOALINDVRBIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC)C(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the formation of the hexahydroquinoline core.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced to form alcohols.
Substitution: The benzyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Substituent Variations in Hexahydroquinoline Derivatives
- Electron-Donating vs. Withdrawing Groups : The target compound’s 2,4-dimethoxy and 4-methoxy groups are electron-donating, which contrast with electron-withdrawing substituents (e.g., nitro in , trifluoromethyl in ). Such differences influence solubility, reactivity, and intermolecular interactions like hydrogen bonding .
Crystallographic and Structural Insights
- Crystal Packing : Analogs like ’s methyl ester derivative exhibit hydrogen-bonding networks involving N–H···O and C–H···O interactions, which stabilize their crystal lattices . The target’s benzyl ester may introduce steric bulk, altering packing efficiency.
- Ring Puckering: Hexahydroquinoline cores often adopt boat or chair conformations. Substituent size (e.g., trifluoromethyl in ) can distort ring geometry, affecting molecular recognition .
Notes
Methodological Consistency: The Hantzsch reaction and Pd-catalyzed coupling are widely applicable for synthesizing hexahydroquinoline derivatives .
Safety Considerations : Substituents like nitro groups () may pose handling risks, whereas methoxy groups generally improve stability .
Biological Activity
Benzyl 4-(2,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through various studies and experimental findings.
Chemical Structure and Properties
The compound belongs to the class of hexahydroquinolines and features multiple methoxy groups and a carboxylate ester. These structural characteristics contribute to its unique reactivity and biological potential.
| Property | Details |
|---|---|
| Molecular Formula | C26H30N2O6 |
| Molar Mass | 454.53 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding can lead to inhibition or activation of various biochemical pathways, influencing processes like cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
Case Study: Antibacterial Effects
A study evaluated the antibacterial activity against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. The compound demonstrated notable inhibitory effects on bacterial growth:
| Bacteria | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Bacillus subtilis | 18 |
These results suggest potential applications in developing new antibacterial agents.
Anticancer Activity
The anticancer properties of the compound have also been investigated. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 10.0 |
These findings highlight the compound's potential as a lead candidate for anticancer drug development.
Comparison with Similar Compounds
When compared to similar compounds lacking specific functional groups (e.g., without methoxy substituents), this compound shows enhanced biological activity. The presence of multiple methoxy groups appears to enhance solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
